molecular formula C12H8BrNO3 B2825523 1-Bromo-2-(4-nitrophenoxy)benzene CAS No. 86607-76-3

1-Bromo-2-(4-nitrophenoxy)benzene

Cat. No.: B2825523
CAS No.: 86607-76-3
M. Wt: 294.104
InChI Key: CPZPDDSHJZQKSD-UHFFFAOYSA-N
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Description

“1-Bromo-2-(4-nitrophenoxy)benzene” is a chemical compound with the molecular formula C12H8BrNO3 . It is a derivative of benzene, which is one of the fundamental structures in organic chemistry .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a benzene ring with bromine (Br) and nitrophenoxy (NO3) functional groups attached . The exact positions of these groups on the benzene ring would determine the specific isomer of the compound.

Scientific Research Applications

Synthesis Methods and Chemical Properties

  • Synthesis Techniques : Novel synthesis methods for related compounds have been developed, emphasizing efficiency and suitability for commercial production. For instance, 2-Bromo-4-nitrophenol synthesis involves diazotization and Sandmeyer reactions, indicating a methodology that could be relevant for 1-Bromo-2-(4-nitrophenoxy)benzene as well (Li Zi-ying, 2008).

  • Chemical Properties and Reactions : Research on chloro- and bromo-benzenes, including their nitration with nitrogen dioxide, highlights the ortho-directing trends of halogen substituents, a factor potentially impacting the behavior of this compound (Hitomi Suzuki & Tadashi Mori, 1994).

  • Halogenation Studies : Studies on ring halogenations of polyalkylbenzenes, which include bromo and nitro groups, provide insights into the chemical pathways and conditions favoring such reactions, which could be relevant for understanding the behavior of this compound (P. Bovonsombat & E. Mcnelis, 1993).

  • Crystallography and Structural Analysis : Investigations into the crystal structures of similar compounds, like 2-Methyl-2-(4-nitrophenoxy)propanoic acid, offer insights into the molecular arrangement and interactions within crystals. This can inform the understanding of this compound's potential crystal structures (G. Navarrete-Vázquez et al., 2008).

  • Compound Separation Techniques : The separation of similar compounds, like 1-Bromo-2-(p-nitrophenoxy)ethane, highlights methods that could be applicable to this compound. Understanding solubility properties and using selective solvents are key aspects of these techniques (Liu Qiao-yun, 2004).

  • Spectrophotometric Applications : Research on spectrophotometric determination of anionic surfactants using similar nitro and bromo derivatives demonstrates potential analytical applications for this compound (K. Higuchi et al., 1980).

Properties

IUPAC Name

1-bromo-2-(4-nitrophenoxy)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8BrNO3/c13-11-3-1-2-4-12(11)17-10-7-5-9(6-8-10)14(15)16/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPZPDDSHJZQKSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)OC2=CC=C(C=C2)[N+](=O)[O-])Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8BrNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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